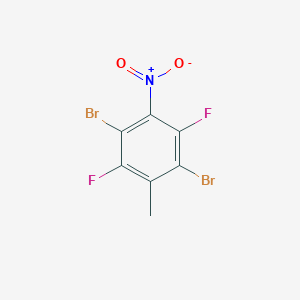

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring with alternating single and double bonds, substituted with bromo, fluoro, methyl, and nitro groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. Bromination and fluorination could be achieved through electrophilic aromatic substitution . The introduction of the nitro group might involve nitration, another form of electrophilic aromatic substitution . The methyl group could be introduced through Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromo, fluoro, methyl, and nitro groups would be attached to the carbon atoms of the benzene ring .Chemical Reactions Analysis

The compound could participate in various chemical reactions. For example, the bromo and fluoro groups might be replaced through nucleophilic aromatic substitution reactions. The nitro group could be reduced to an amino group, and the methyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Wissenschaftliche Forschungsanwendungen

Electron Attachment and Dissociation Studies :

- The study of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, reveals insights into electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies are crucial for understanding the electron attachment energies and dissociation behaviors of such compounds (Asfandiarov et al., 2007).

Synthesis and Chemical Reactions :

- Research on regioselective bromine/lithium exchange in nitrobenzene derivatives offers a pathway for synthesizing various compounds, highlighting the chemical versatility of these molecules (Voss & Gerlach, 1989).

- A study on cocrystallized dibromo nitrobenzene derivatives, including 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, explores their crystal structures, which is significant for materials science and molecular engineering (Skakle et al., 2006).

Computational and Theoretical Studies :

- Computational thermodynamic studies of difluoronitrobenzene isomers provide critical insights into their enthalpies of formation and vaporization, contributing to a deeper understanding of their thermodynamic properties (Silva et al., 2010).

Spectroscopic Analysis :

- Multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including nitrobenzene derivatives, offer valuable information on their chemical shifts and structure, aiding in the characterization of these compounds (Pandiarajan et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-methyl-6-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAKMHZMYBBQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2816396.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)

![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)

![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2816407.png)

![(4-ethoxyphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2816409.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2816410.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2816411.png)